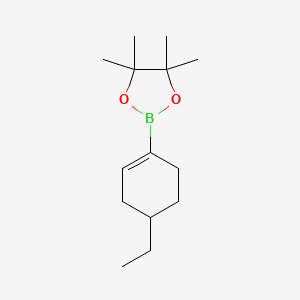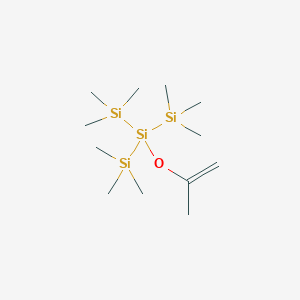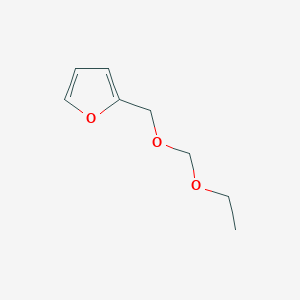
1-Benzyloxy-3-(pentafluorosulfanyl)benzene
Overview
Description
1-Benzyloxy-3-(pentafluorosulfanyl)benzene is a chemical compound with the molecular formula C13H11F5OS and a molecular weight of 310.28 g/mol. This compound features a benzene ring substituted with a benzyloxy group and a pentafluorosulfanyl group, making it a unique and versatile molecule in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyloxy-3-(pentafluorosulfanyl)benzene can be synthesized through several methods, including the following:
Direct Fluorination: The compound can be synthesized by direct fluorination of 1-benzyloxybenzene using elemental fluorine or a fluorinating agent such as xenon difluoride (XeF2).
Electrophilic Aromatic Substitution: Another method involves the electrophilic aromatic substitution of 1-benzyloxybenzene with a pentafluorosulfanyl group using reagents like sulfur tetrafluoride (SF4) in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the fluorination process and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyloxy-3-(pentafluorosulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyloxybenzoic acid derivatives.
Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced fluorine content.
Substitution: Substitution reactions can introduce different functional groups onto the benzene ring, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) and nitric acid (HNO3) are used for substitution reactions.
Major Products Formed:
Oxidation Products: Benzyloxybenzoic acid derivatives.
Reduction Products: Derivatives with reduced fluorine content.
Substitution Products: Various functionalized benzene derivatives.
Scientific Research Applications
1-Benzyloxy-3-(pentafluorosulfanyl)benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new fluorinated compounds.
Biology: It serves as a fluorescent probe in biological studies to track cellular processes and interactions.
Medicine: The compound is explored for its potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: It is utilized in the production of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-Benzyloxy-3-(pentafluorosulfanyl)benzene exerts its effects involves its interaction with molecular targets and pathways. The fluorine atoms in the pentafluorosulfanyl group enhance the compound's reactivity and stability, making it effective in various chemical and biological processes. The benzyloxy group provides additional functionality, allowing for further chemical modifications and applications.
Comparison with Similar Compounds
1-Benzyloxy-3-(pentafluorosulfanyl)benzene is compared with other similar compounds, highlighting its uniqueness:
Similar Compounds: 1-Methoxy-3-(pentafluorosulfanyl)benzene, 1-Phenoxy-3-(pentafluorosulfanyl)benzene, 1-Benzyloxy-2-(pentafluorosulfanyl)benzene.
Uniqueness: The presence of the benzyloxy group in this compound provides additional chemical functionality compared to its analogs, making it more versatile in synthetic applications.
Properties
IUPAC Name |
pentafluoro-(3-phenylmethoxyphenyl)-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F5OS/c14-20(15,16,17,18)13-8-4-7-12(9-13)19-10-11-5-2-1-3-6-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGOMDRKXXUJRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC=C2)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00719140 | |
| Record name | 1-(Benzyloxy)-3-(pentafluoro-lambda~6~-sulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00719140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1272542-25-2 | |
| Record name | 1-(Benzyloxy)-3-(pentafluoro-lambda~6~-sulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00719140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1272542-25-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-(2-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1441816.png)
![4-[2-(2-Piperidinyl)ethyl]morpholine dihydrochloride](/img/structure/B1441817.png)
![2-[Ethyl(4-piperidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1441819.png)



![3-[(1H-pyrazol-4-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B1441825.png)




